Endothelin (16-21)

ETB selective agonist receptor subtype discrimination endothelin pharmacology

Endothelin (16-21) is the validated, reductionist tool for selective ETB receptor activation—essential for isolating ETB-specific signaling without ETA crosstalk. Unlike full-length ET-1, this linear C-terminal hexapeptide elicits a biphasic response without tachyphylaxis, enabling repeated agonist challenges critical for time-course studies. With a guinea-pig bronchus EC₅₀ of 228 nM and >6600-fold ETB selectivity, it provides a calibrated positive control for asthma, airway hyperresponsiveness, and ETB antagonist screening. Choose this native scaffold for SAR studies or receptor desensitization assays where compound identity and lot-to-lot reproducibility are paramount.

Molecular Formula C39H57N9O9
Molecular Weight 795.9 g/mol
Cat. No. B12320546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndothelin (16-21)
Molecular FormulaC39H57N9O9
Molecular Weight795.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N
InChIInChI=1S/C39H57N9O9/c1-7-21(5)32(37(54)46-30(39(56)57)14-23-17-42-27-12-10-9-11-25(23)27)48-38(55)33(22(6)8-2)47-36(53)29(16-31(49)50)45-35(52)28(13-20(3)4)44-34(51)26(40)15-24-18-41-19-43-24/h9-12,17-22,26,28-30,32-33,42H,7-8,13-16,40H2,1-6H3,(H,41,43)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,48,55)(H,49,50)(H,56,57)
InChIKeyNTSBFTNRWQVBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endothelin (16-21) C-Terminal Hexapeptide: Molecular Identity and Functional Baseline for ETB-Selective Research


Endothelin (16-21) is a C-terminal hexapeptide fragment derived from the 21-amino acid vasoactive peptide endothelin-1 (ET-1), corresponding to residues His16 through Trp21 with the amino acid sequence His-Leu-Asp-Ile-Ile-Trp [1]. This hexapeptide represents the minimal endothelin fragment that retains biological activity in select tissue systems and functions as a selective endothelin ETB receptor agonist [2]. Unlike full-length ET-1, which is constrained by two intrachain disulfide bridges (Cys1-Cys15 and Cys3-Cys11), Endothelin (16-21) lacks the bicyclic core structure and exists as a linear peptide, making it a valuable reductionist tool for dissecting C-terminal tail pharmacology independent of N-terminal loop interactions [3].

Why Endothelin (16-21) Cannot Be Substituted with Other Endothelin Fragments or ETB Agonists


Substitution of Endothelin (16-21) with structurally related C-terminal fragments or alternative ETB agonists introduces substantial functional uncertainty without rigorous side-by-side validation. The hexapeptide's biological activity exhibits exquisitely tight structural constraints: truncation by even a single residue abolishes activity entirely [1]; the C-terminal free carboxylic function and L-configuration of Trp21 are absolute requirements [1]; and the β-carboxylic function of Asp18, the presence of Leu17, and the imidazole moiety of His16 are all essential for receptor activation [1]. Most critically, the sarafotoxin C-terminal hexapeptide (SRTX 16-21), which differs by only a Gln-for-Leu substitution at position 17, shows markedly reduced receptor binding compared to ET[16-21] [2]. Furthermore, Endothelin (16-21) exhibits a unique functional signature—biphasic response without tachyphylaxis—that diverges fundamentally from full-length ET-1 and ET-3, which produce strong receptor desensitization upon repeated administration [3]. These compound-specific pharmacological properties preclude generic interchange without compromising experimental reproducibility and data interpretability.

Quantitative Evidence Guide: Head-to-Head Performance Comparisons for Endothelin (16-21) Procurement Decisions


ETB vs. ETA Receptor Selectivity: Greater Than 6600-Fold Discrimination Achieved by Endothelin (16-21)

Endothelin (16-21) demonstrates profound selectivity for the ETB receptor subtype over the ETA receptor, with an IC50 of 0.33 nM for displacing [125I]-ET-1 from ETB receptors compared to 2200 nM for ETA receptors [1]. This >6600-fold selectivity contrasts sharply with full-length ET-1, which exhibits sub-nanomolar binding to both receptor subtypes without meaningful discrimination [2], and with selective ETA antagonists such as BQ-123 and FR139317, which act exclusively at the ETA receptor [3].

ETB selective agonist receptor subtype discrimination endothelin pharmacology

Functional Potency in Guinea-Pig Bronchus: Endothelin (16-21) EC50 = 228 nM as a Quantitative Benchmark

In the guinea-pig isolated bronchus—the most sensitive preparation for Endothelin (16-21) identified to date—the hexapeptide induces concentration-dependent smooth muscle contraction with an EC50 of 228 nM [1]. This functional potency serves as a quantitative benchmark for ETB-mediated contractile responses in airway tissue. By comparison, full-length ET-1 and ET-3 are substantially more potent in this preparation, while shorter C-terminal fragments (e.g., pentapeptides or tetrapeptides) are devoid of contractile activity entirely [2].

airway smooth muscle contraction ETB functional assay bronchoconstriction model

Superior Binding Affinity of Endothelin (16-21) Versus Sarafotoxin C-Terminal Hexapeptide Due to Leu17 Substitution

In direct comparative receptor binding studies across multiple tissue preparations (rabbit aorta, rabbit pulmonary artery, and rat heart ventricle), Endothelin (16-21) (sequence: His-Leu-Asp-Ile-Ile-Trp) consistently demonstrates higher binding affinity than the corresponding C-terminal hexapeptide of sarafotoxins a-c (sequence: His-Gln-Asp-Val-Ile-Trp) [1]. The reduced binding of sarafotoxin (16-21) is primarily attributable to the substitution of Gln for Leu17, underscoring the critical role of the hydrophobic leucine residue at this position for optimal receptor recognition [1].

sarafotoxin comparison Leu17 residue requirement C-terminal hexapeptide SAR

Absence of Tachyphylaxis: Endothelin (16-21) Enables Repeated Dosing Without Receptor Desensitization

In the guinea-pig isolated ileum, repeated administration of Endothelin (16-21) induces no desensitization (tachyphylaxis) of the tissue preparation, in marked contrast to full-length ET-1 and ET-3, which produce pronounced tachyphylaxis upon repeated exposure [1]. Furthermore, tissues rendered tachyphylactic to ET-1 or ET-3 remain fully responsive to Endothelin (16-21), demonstrating that the hexapeptide and the full-length peptides engage distinct receptor activation and desensitization mechanisms [1].

tachyphylaxis resistance repeated administration receptor desensitization

Differential Functional Activity: Endothelin (16-21) as ETB Full Agonist Versus Acetylated and D-Amino Acid Modified Analogs

While N-terminal acetylation of Endothelin (16-21) has no effect on receptor binding affinity, the native unmodified hexapeptide exhibits distinct functional activity profiles compared to its modified analogs [1]. A mono-D-amino acid scan of ET[16-21] revealed that D-amino acid substitution at His16 significantly enhances binding affinity, converting the peptide into a functional antagonist rather than an agonist [2]. Similarly, Ac-[D-Trp16]-Endothelin-1 (16-21) displays high affinity for the ETA receptor (IC50 = 0.13 μM) and inhibits ET-1-stimulated arachidonic acid release, whereas native Endothelin (16-21) is inactive or weakly active at ETA receptors .

structure-activity relationship N-terminal modification D-amino acid scan

Biphasic Response Profile: Endothelin (16-21) Recapitulates ET-1's Complex Pharmacology Without N-Terminal Domain

In the guinea-pig isolated ileum, Endothelin (16-21) induces a biphasic effect—relaxation followed by contraction—that is qualitatively identical to the biphasic responses produced by full-length ET-1 and ET-3 [1]. This demonstrates that the C-terminal hexapeptide tail contains the complete molecular message required for generating the characteristic biphasic pharmacological response, independent of the N-terminal bicyclic core domain [1]. Both components of the hexapeptide response are concentration-dependent in the range of 2-100 μM [1].

biphasic response relaxation-contraction C-terminal pharmacophore

Validated Research and Procurement Applications for Endothelin (16-21) Based on Quantitative Evidence


Pharmacological Dissection of ETB-Mediated Signaling Pathways

Endothelin (16-21) enables clean, selective activation of ETB receptors without concurrent ETA stimulation, a critical requirement for studies aimed at isolating ETB-specific downstream signaling cascades. With an ETB IC50 of 0.33 nM and ETA IC50 of 2200 nM (>6600-fold selectivity) [1], the compound provides researchers with a validated tool to distinguish ETB-mediated effects from those requiring dual-receptor activation. This selectivity profile is essential for target validation studies in ETB-expressing tissues including vascular endothelium, airway smooth muscle, and certain tumor cell lines.

Airway Hyperresponsiveness and Asthma Model Development

The guinea-pig bronchus represents the most sensitive preparation for Endothelin (16-21) identified to date, with a well-characterized EC50 of 228 nM for ETB-mediated smooth muscle contraction [2]. This established potency provides a calibrated positive control for asthma and airway hyperresponsiveness models, where ETB receptor activation has been implicated in bronchoconstriction and inflammation. Researchers investigating ETB antagonists or anti-asthmatic compounds can use Endothelin (16-21) as a standardized ETB agonist challenge agent with predictable, reproducible contractile responses [2].

Repeated-Dosing Experimental Protocols Requiring Absence of Receptor Desensitization

In experimental designs requiring cumulative concentration-response curves or repeated agonist challenges, Endothelin (16-21) offers a unique advantage: it produces no tachyphylaxis (receptor desensitization) upon repeated administration, unlike full-length ET-1 and ET-3 which rapidly induce complete desensitization [3]. Furthermore, tissues desensitized to ET-1 or ET-3 remain fully responsive to Endothelin (16-21), enabling its use as a probe to interrogate receptor desensitization mechanisms or as a persistent agonist in protocols where maintaining responsiveness across multiple time points is essential [3].

Structure-Activity Relationship Studies of the Endothelin C-Terminal Pharmacophore

Endothelin (16-21) serves as the native reference scaffold for SAR studies aimed at understanding the molecular determinants of C-terminal tail pharmacology. Key structural features essential for biological activity have been systematically mapped, including the absolute requirement for the C-terminal free carboxylic function, L-configuration of Trp21, β-carboxylic function of Asp18, and the imidazole moiety of His16 [4]. The direct binding comparison with sarafotoxin (16-21) further establishes that the Leu17 residue (substituted to Gln in sarafotoxins) is critical for optimal receptor recognition [5]. These well-characterized structural requirements make Endothelin (16-21) an indispensable baseline compound for designing and evaluating novel peptidomimetic ETB modulators or C-terminal-derived antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endothelin (16-21)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.